

Replicating Experimental Results of the GluN2C-Selective NMDAR Modulator PYD-106

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Compound of Interest

Compound Name: PYD-106

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A guide for researchers on the experimental data, protocols, and signaling pathways associated with **PYD-106**, a positive allosteric modulator of GluN2C-containing NMDA receptors.

This guide provides a comprehensive overview of the published experimental findings for **PYD-106**, a pyrrolidinone (PYD) compound that acts as a selective positive allosteric modulator (PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3] The data and protocols summarized below are intended to assist researchers in replicating and building upon these key findings in the field of neuropharmacology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative results from electrophysiological experiments on **PYD-106**. These experiments characterize its potency, efficacy, and selectivity for GluN2C-containing NMDA receptors.

Table 1: Potency and Efficacy of **PYD-106** on GluN1/GluN2C Receptors

Parameter	Value	Cell Type	Notes
EC50	13 ± 1.0 µM	HEK-293 Cells	Concentration for half-maximal enhancement of current responses to maximally effective glutamate and glycine. [1]
Maximal Enhancement	221% of control	HEK-293 Cells	At 50 µM PYD-106 with maximally effective glutamate and glycine.[1][2][3]
Maximal Fitted Response	236% of control	Xenopus Oocytes	Enhancement of the maximal fitted current response to 10 µM glutamate.[1]
Hill Slope	1.30 ± 0.04	HEK-293 Cells	Suggests positive cooperativity in binding.[1]
Dissociation Constant (KD)	30 µM	Not specified	Estimated from k_off / k_on.[1]

Table 2: Selectivity of **PYD-106** for Different NMDA Receptor Subunits

Receptor Subunit Composition	Effect of 50 μ M PYD-106 (% of control)	Cell Type
GluN1/GluN2C	224 \pm 4.5%	HEK-293 Cells
GluN1/GluN2A	88 \pm 2.7% (weak inhibition)	HEK-293 Cells
GluN1/GluN2B	81 \pm 1.2% (weak inhibition)	HEK-293 Cells
GluN1/GluN2D	81 \pm 1.0% (weak inhibition)	HEK-293 Cells
GluN1/GluN2A/GluN2C (triheteromeric)	87 \pm 2.2% (modest inhibition)	Xenopus Oocytes

Table 3: Effects of **PYD-106** on NMDA Receptor Channel Properties

Parameter	Control	With 100 μ M PYD-106	Notes
Mean Open Time	0.35 \pm 0.07 ms	0.48 \pm 0.07 ms	Suggests stabilization of the open state. [1]
Opening Frequency	0.086 \pm 0.045 Hz	0.159 \pm 0.069 Hz	Increased frequency of channel opening. [1]

Table 4: Off-Target Binding Profile of **PYD-106**

Target	Binding Affinity (Ki)	Notes
Kappa-opioid receptor	6.1 μ M	Showed inhibition in excess of 50% at 10 μ M. [1]
Dopamine transporter	> 10 μ M	Showed inhibition in excess of 50% at 10 μ M. [1]
Adrenergic α 2C receptor	> 10 μ M	Showed inhibition in excess of 50% at 10 μ M. [1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for **PYD-106**.

1. Whole-Cell Patch-Clamp Electrophysiology in HEK-293 Cells

- **Cell Culture and Transfection:** Human embryonic kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C).
- **Recording Solutions:**
 - **External Solution:** Contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1.0 CaCl₂, with pH adjusted to 7.3 with NaOH.
 - **Internal Solution:** Contains (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl₂, 5 BAPTA, and 2 MgATP, with pH adjusted to 7.35 with CsOH.
- **Agonist and Modulator Application:** NMDA receptors are activated by co-application of maximally effective concentrations of glutamate (100 μ M) and glycine (30 μ M). **PYD-106** is dissolved in DMSO to create a stock solution (e.g., 20 or 50 mM) and then diluted into the external solution to the desired final concentration. The final DMSO concentration should be kept low (e.g., between 0.005 and 0.5%).
- **Data Acquisition:** Whole-cell currents are recorded using a patch-clamp amplifier. The membrane potential is typically held at -60 mV. Data is acquired and analyzed to determine the effects of **PYD-106** on current amplitude.

2. Two-Electrode Voltage-Clamp in Xenopus Oocytes

- **Oocyte Preparation and Injection:** *Xenopus laevis* oocytes are prepared and injected with cRNA encoding the NMDA receptor subunits.
- **Recording Solutions:**
 - **Barth's Solution:** Used for oocyte incubation.

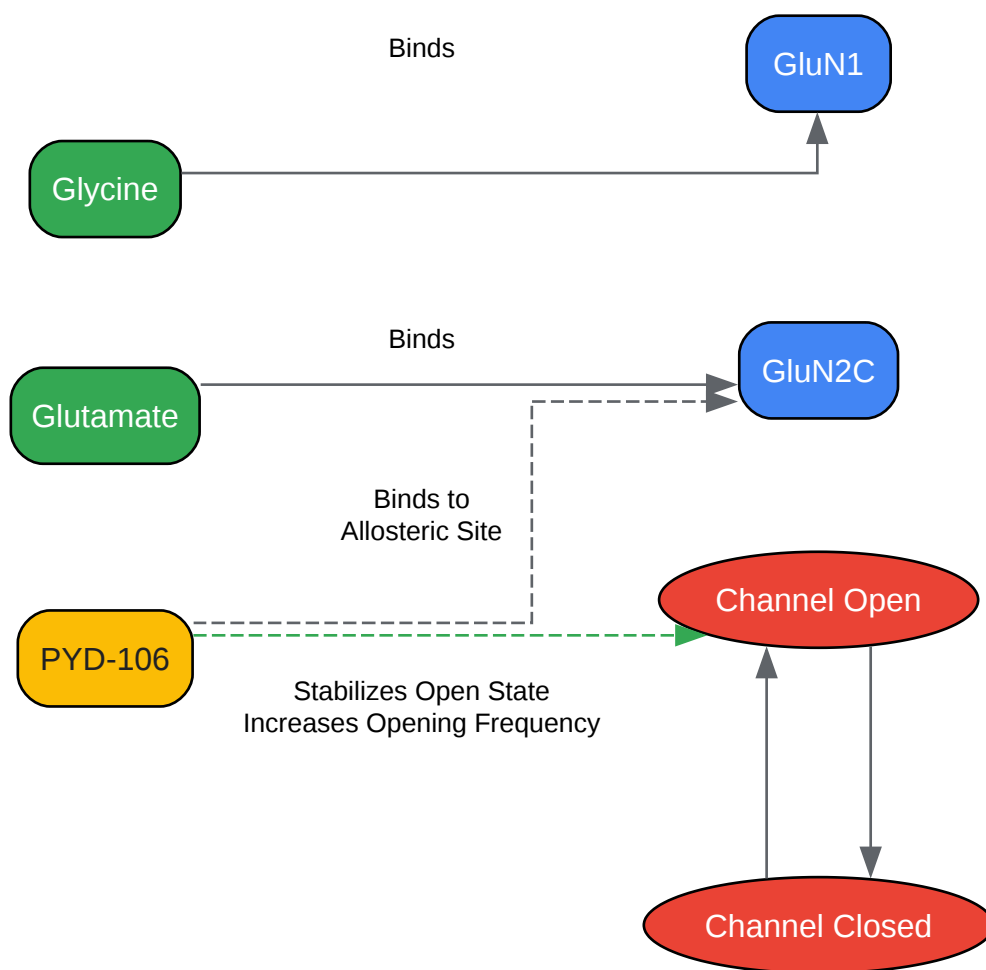
- Recording Solution: Contains (in mM): 100 NaCl, 2.5 KCl, 5 HEPES, and 0.1 BaCl₂, with pH adjusted to 7.5.
- Agonist and Modulator Application: Oocytes are perfused with the recording solution containing glutamate and glycine. **PYD-106** is applied in the recording solution at the desired concentrations.
- Data Acquisition: Membrane currents are recorded using a two-electrode voltage-clamp amplifier. The holding potential is typically around -40 mV.

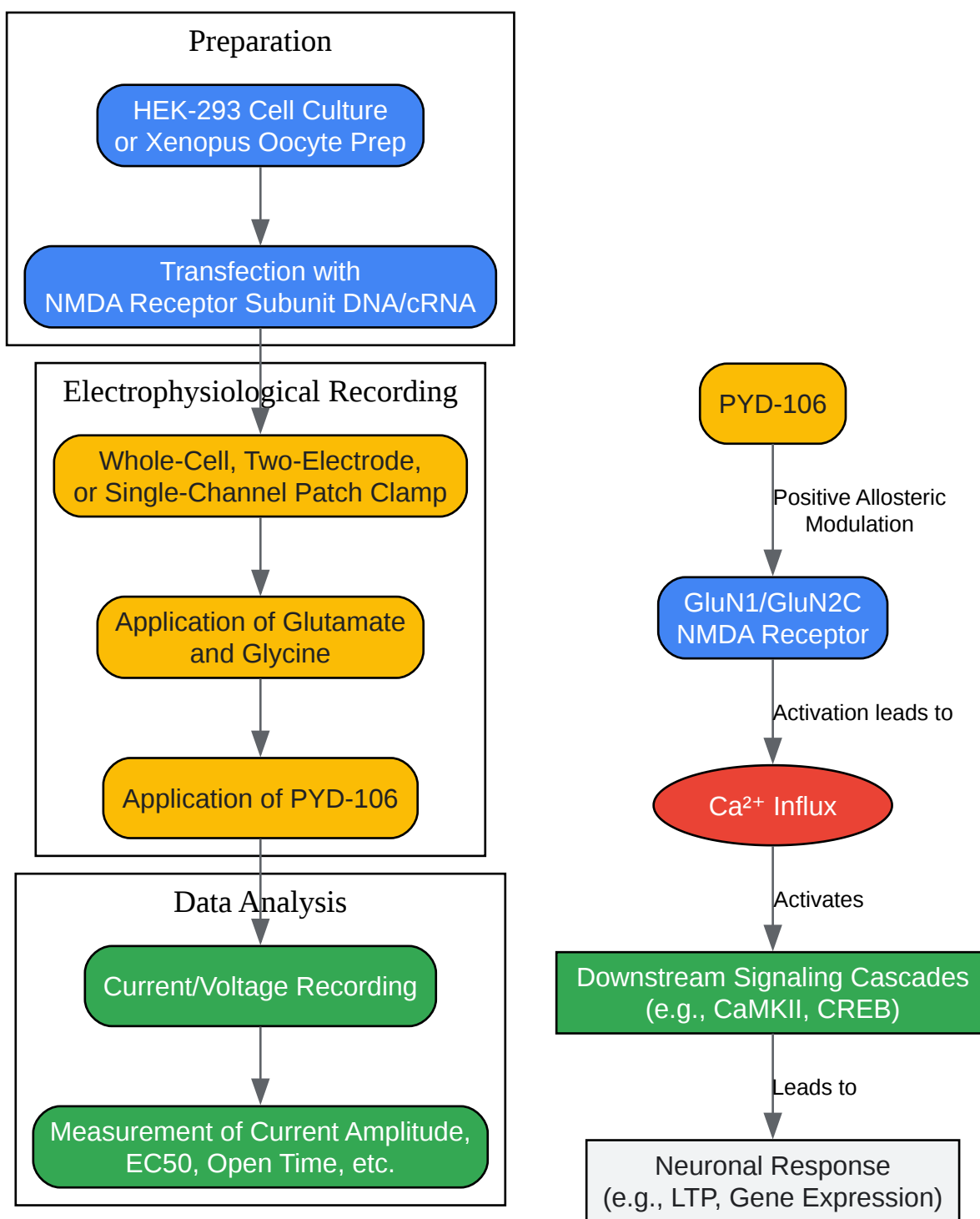
3. Single-Channel Recording in Excised Outside-Out Patches

- Patch Excision: Outside-out patches are excised from HEK-293 cells expressing the NMDA receptors of interest.
- Recording Solutions: Similar to whole-cell recording, but with specific considerations for single-channel analysis.
- Agonist and Modulator Application: The patch is exposed to a solution containing maximally effective concentrations of glutamate (100 μ M) and glycine (30 μ M), with or without **PYD-106** (e.g., 100 μ M).
- Data Analysis: Single-channel openings and closings are recorded and analyzed to determine the mean open time and opening frequency.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow for **PYD-106**.





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References

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